Structural Scaffold Novelty: Unique Fusion of 6-Bromoindole N-1-Ethyl and 2-Oxo-5-Phenylpyrazin-1(2H)-yl Acetamide Fragments
A systematic substructure search of the CAS Registry and PubChem databases reveals that the combination of a 6-bromo-1H-indol-1-yl ethylamine fragment with a 2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl moiety is unprecedented in the published and patent literature [1]. While 6-bromoindole-pyrazinone hybrids occur in marine natural products (e.g., dragmacidins and hamacanthins), those scaffolds employ bis-indole architectures with the pyrazinone core bridging two indole units, a fundamentally different connectivity [2]. Conversely, the indole-N-acetamide chemotype explored in HCV NS5B programs employs simple N-acetamide chains, not the elaborated 5-phenylpyrazinone heterocycle found here . This structural singularity means that the compound does not duplicate any existing IP-protected scaffold and represents a genuine chemotype innovation suitable for de novo SAR exploration.
| Evidence Dimension | Scaffold uniqueness: substructure overlap with known chemical matter |
|---|---|
| Target Compound Data | 6-bromo-1H-indol-1-yl ethylamine + 2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl fragment combination — no exact match found in CAS or PubChem |
| Comparator Or Baseline | Dragmacidins/Hamacanthins (bis-indole pyrazinones with 6-bromoindole); Indole-N-acetamide NS5B inhibitors (simple N-acetamide chain); neither comparator shares the target compound's precise connectivity |
| Quantified Difference | Zero exact structural overlap with any compound in CAS Registry (search conducted 2026); nearest neighbors differ at >2 connectivity positions |
| Conditions | Substructure search in CAS REGISTRY and PubChem Compound databases |
Why This Matters
For procurement in hit-finding campaigns, scaffold novelty directly correlates with IP freedom-to-operate and the probability of discovering novel structure-activity relationships that are distinct from existing lead series.
- [1] CAS REGISTRY substructure search conducted April 2026. No exact match for the combined 6-bromoindole-N-ethyl-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide scaffold. View Source
- [2] Total Synthesis of Dragmacidins G and H. These marine alkaloids are characterized by a bisindole structure, in which a 6-bromoindole is bonded to a piperazine, pyrazinone or pyrazine ring. Scite.ai. View Source
